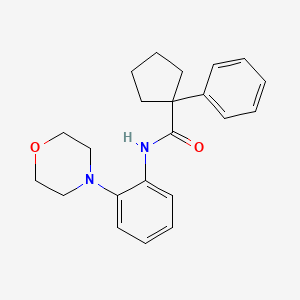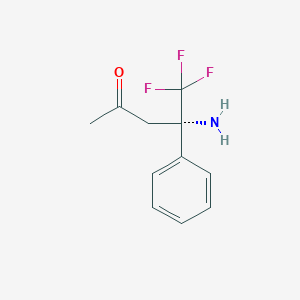
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a pentanone backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-phenylbutan-2-one.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the (4S) enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted amines
Applications De Recherche Scientifique
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. The phenyl group contributes to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: The enantiomer of the compound with similar properties but different biological activity.
4-amino-4-phenylbutan-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-amino-5,5,5-trifluoro-4-phenylpentanoic acid: A carboxylic acid derivative with distinct reactivity and applications.
Uniqueness
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring these specific properties.
Propriétés
IUPAC Name |
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-8(16)7-10(15,11(12,13)14)9-5-3-2-4-6-9/h2-6H,7,15H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRVGAOPWTKPZ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@](C1=CC=CC=C1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
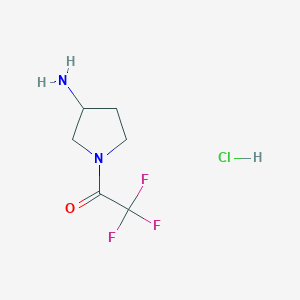
![2-[1-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2770411.png)
![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)
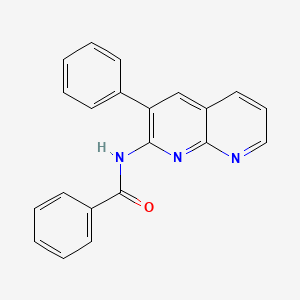
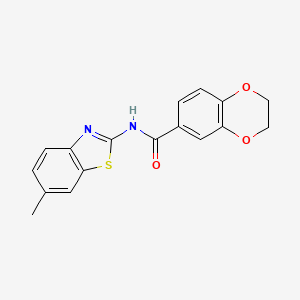
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)
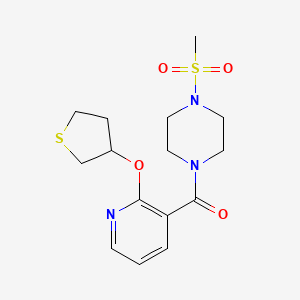
![oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2770425.png)
![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)
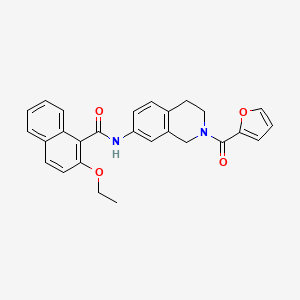
![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)
![1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B2770430.png)
